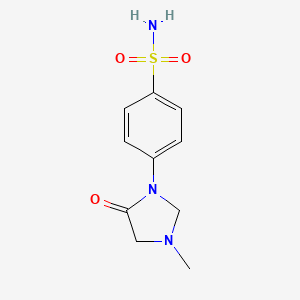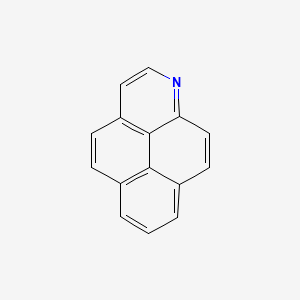![molecular formula C13H15NO B14743138 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- CAS No. 4714-50-5](/img/structure/B14743138.png)
7-Azabicyclo[4.1.0]heptane, 7-benzoyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- is a bicyclic compound with the molecular formula C13H15NO and a molecular weight of 201.26 g/mol . This compound is known for its unique structure, which includes a seven-membered ring fused with a benzoyl group. It is used in various chemical and pharmaceutical applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- typically involves the reaction of a suitable precursor with a benzoylating agent under controlled conditions. One common method involves the use of 7-azabicyclo[4.1.0]heptane as the starting material, which is then reacted with benzoyl chloride in the presence of a base such as pyridine . The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC) to ensure completion.
Industrial Production Methods
In an industrial setting, the production of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as solvent extraction, crystallization, and purification using techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzoyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Azabicyclo[4.1.0]heptane, 7-benzoyl- involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, influencing biochemical processes. The exact mechanism depends on the context of its use and the specific biological or chemical system involved .
Comparison with Similar Compounds
Similar Compounds
7-Azabicyclo[4.1.0]heptane: A related compound without the benzoyl group.
7-Oxabicyclo[4.1.0]heptane: A similar bicyclic structure with an oxygen atom in place of nitrogen.
7-Azabicyclo[4.1.0]heptane, 7-acetyl-: A compound with an acetyl group instead of a benzoyl group.
Uniqueness
7-Azabicyclo[4.1.0]heptane, 7-benzoyl- is unique due to its specific structural features and the presence of the benzoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules .
Properties
CAS No. |
4714-50-5 |
|---|---|
Molecular Formula |
C13H15NO |
Molecular Weight |
201.26 g/mol |
IUPAC Name |
7-azabicyclo[4.1.0]heptan-7-yl(phenyl)methanone |
InChI |
InChI=1S/C13H15NO/c15-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)14/h1-3,6-7,11-12H,4-5,8-9H2 |
InChI Key |
FNDMAJGUMSOVCV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)N2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![17-Acetyl-6-fluoro-11-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14743059.png)
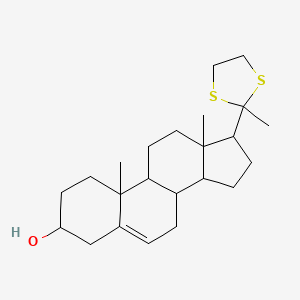
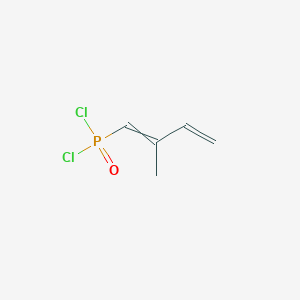


![(2S)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B14743085.png)
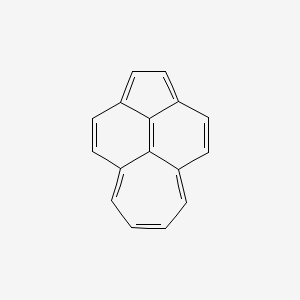
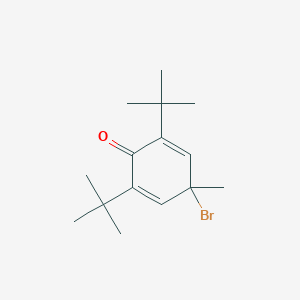


![(Z)-4-oxo-4-[(9-oxofluoren-2-yl)amino]but-2-enoic acid](/img/structure/B14743111.png)
